molecular formula C16H17NO2 B495989 N-[2-(benzyloxy)phenyl]propanamide

N-[2-(benzyloxy)phenyl]propanamide

Cat. No.: B495989
M. Wt: 255.31g/mol
InChI Key: GSQSAFWVNUUCIA-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)phenyl]propanamide is a propanamide derivative featuring a benzyloxy substituent at the 2-position of the phenyl ring. The benzyloxy group is electron-donating, which may enhance lipophilicity and influence binding interactions compared to other substituents .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-(2-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C16H17NO2/c1-2-16(18)17-14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

GSQSAFWVNUUCIA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Propanamide Analogs
Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features Reference
N-[2-(Benzyloxy)phenyl]propanamide* 2-benzyloxy phenyl ~269.3 (estimated) N/A N/A Benzyloxy (electron-donating) -
Compound 20 () 3-Fluoro-4-(methylsulfonamido)phenyl, trifluoromethylpyridinyl 679.3 85–90 82 Sulfonamido, fluoro, trifluoromethyl
Compound 23 () 3-Fluoro-4-(methylsulfonamido)phenyl, isopentyloxy-trifluoromethylpyridinyl 701.3 136–139 68 Alkoxy chain (isopentyloxy), sulfonamido
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide Oxamoyl, 4-methylphenyl 310.34 N/A Low Oxamoyl, methylphenyl, hydrogen-bonded rings
Tasimelteon () Benzofuranyl, cyclopropyl 245.32 N/A N/A Melatonin receptor agonist

Notes:

  • Electron-withdrawing vs.
  • Alkoxy chain length : Longer alkoxy substituents (e.g., isopentyloxy in Compound 23) correlate with higher melting points, suggesting improved crystallinity .
  • Hydrogen bonding : Compounds like N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide form N–H⋯O interactions, creating stable R2<sup>2</sup>(14) and R2<sup>2</sup>(18) ring motifs, which may enhance thermal stability .

Structural and Crystallographic Differences

  • Crystal packing : N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide crystallizes in a triclinic system (space group P1) with a dihedral angle of 80.25° between aromatic planes, stabilized by C–H⋯π interactions . In contrast, analogs with sulfonamido groups () may adopt distinct packing due to stronger hydrogen-bonding networks.

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